2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core modified with a 2,4-dioxo group. The structure includes a 3,4-dimethylphenylmethyl substituent at position 3 and an N-ethyl-N-(3-methylphenyl)acetamide group at position 1. These substituents influence its physicochemical and pharmacological properties, such as solubility, metabolic stability, and receptor binding affinity.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14,22,24H,5,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUEWKVCZEQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., chloro in compound 5.6) increase polarity and reactivity .
Physicochemical Properties
Observations :
- High melting points (>300°C) in pyrrolo-pyridine derivatives (e.g., 2c) suggest strong intermolecular interactions due to planar fused-ring systems .
- Lower melting points in pyrido-thieno-pyrimidinones (e.g., 24) correlate with reduced symmetry and increased conformational flexibility .
Data Tables
Table 1: Elemental Analysis Comparison
| Compound | %C (Calc/Found) | %N (Calc/Found) | %S (Calc/Found) | Reference |
|---|---|---|---|---|
| Target Compound | – | – | – | – |
| 5.6 | 45.36/45.29 | 12.21/12.23 | 9.32/9.30 | |
| 24 | 58.52/58.35 | 18.96/18.69 | 8.68/8.41 |
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidinone intermediates and N-alkylation of acetamide derivatives. Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Yield optimization requires iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. How is the compound initially screened for biological activity?
Primary screening includes:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer profiling : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Q. What reaction mechanisms are relevant to its functionalization?
- Nucleophilic substitution : The acetamide moiety reacts with electrophiles (e.g., alkyl halides) under basic conditions .
- Oxidation/Reduction : Thioether groups in analogs can be oxidized to sulfoxides using H2O2 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide analog design?
SAR studies compare structural variants:
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| 3,4-Dimethylbenzyl vs. 4-fluorobenzyl | Enhanced anticancer activity (IC50 ↓ 30%) | |
| N-ethyl vs. N-methyl | Improved metabolic stability in hepatic microsomes | |
| Thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine | Altered selectivity for kinase targets |
Q. How can contradictions in biological data be resolved?
Discrepancies (e.g., varying IC50 values across studies) require:
- Standardized protocols : Uniform cell lines, incubation times, and solvent controls .
- Target validation : CRISPR knockdowns or isoform-specific inhibitors to confirm target engagement .
Q. What computational methods predict its mechanism of action?
- Molecular docking : Simulates binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Relate logP and polar surface area to bioavailability .
Q. How can selectivity for therapeutic targets be optimized?
- Fragment-based design : Introduce substituents (e.g., trifluoromethyl) to block off-target interactions .
- Prodrug strategies : Mask polar groups to enhance tissue penetration .
Q. What strategies balance toxicity and efficacy in preclinical studies?
- In vitro toxicity screening : HepG2 liver cell assays and hERG channel inhibition tests .
- Therapeutic index (TI) : Calculate TI = LD50 (in vivo)/IC50 (in vitro) to prioritize analogs .
Q. What challenges arise in pharmacokinetic (PK) profiling?
- Solubility : Use co-solvents (e.g., PEG 400) in animal studies to improve dissolution .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
